

# A Comparative Dosimetry Analysis of Terbium-155 and Other Key Diagnostic Radionuclides

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Terbium-155 |           |
| Cat. No.:            | B1209105    | Get Quote |

#### For Immediate Release

A deep dive into the dosimetric properties of the emerging medical radionuclide **Terbium-155**, alongside established diagnostic agents Lutetium-177, Indium-111, and Gallium-68, reveals its potential as a superior imaging agent for personalized medicine. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.

**Terbium-155** (155Tb) is gaining significant attention within the nuclear medicine community for its ideal decay characteristics for Single Photon Emission Computed Tomography (SPECT) imaging.[1] As part of a unique "matched-quadruplet" of terbium isotopes, 155Tb offers the potential for precise diagnostic imaging and dosimetry that can accurately inform therapeutic decisions using its therapeutic counterparts like 161Tb.[1] This theranostic approach, where diagnosis and therapy are tailored to the individual patient, is a cornerstone of next-generation cancer treatment.

## **Quantitative Dosimetry Comparison**

The radiation dose absorbed by various organs is a critical factor in the safety and efficacy of diagnostic radiopharmaceuticals. The following table summarizes the absorbed dose estimates for several key radionuclides. It is important to note that direct, comprehensive clinical dosimetry data for <sup>155</sup>Tb in humans is still emerging; however, its favorable physical properties suggest a promising dosimetric profile.



| Organ                             | Terbium-155<br>( <sup>155</sup> Tb) | Lutetium-177<br>( <sup>177</sup> Lu) PSMA-<br>617 | Indium-111<br>(¹¹¹In)<br>Pentetreotide | Gallium-68<br>( <sup>68</sup> Ga)<br>DOTATATE |
|-----------------------------------|-------------------------------------|---------------------------------------------------|----------------------------------------|-----------------------------------------------|
| Physical Half-life                | 5.32 days                           | 6.73 days                                         | 2.80 days                              | 68 minutes                                    |
| Imaging Modality                  | SPECT                               | SPECT/Planar                                      | SPECT/Planar                           | PET/CT                                        |
| Kidneys<br>(mGy/MBq)              | Data Emerging                       | 1.05 ± 0.3                                        | 0.52                                   | 0.08                                          |
| Spleen<br>(mGy/MBq)               | Data Emerging                       | N/A                                               | 0.88                                   | 0.11                                          |
| Liver (mGy/MBq)                   | Data Emerging                       | N/A                                               | 1.0                                    | 0.031 ± 0.004                                 |
| Urinary Bladder<br>Wall (mGy/MBq) | Data Emerging                       | N/A                                               | 0.30                                   | 0.090 ± 0.032                                 |
| Red Marrow<br>(mGy/MBq)           | Data Emerging                       | 0.059 ± 0.028                                     | 0.03                                   | N/A                                           |
| Salivary Glands<br>(mGy/MBq)      | Data Emerging                       | 1.18 ± 0.27                                       | N/A                                    | N/A                                           |
| Effective Dose<br>(mSv/MBq)       | Data Emerging                       | N/A                                               | 0.073                                  | 0.021 ± 0.003                                 |

Note: Dosimetry values can vary based on the specific targeting molecule, patient characteristics, and calculation methodology. The data presented are representative values from published studies.[2][3][4][5][6]

## **Key Advantages of Terbium-155 for Dosimetry**

**Terbium-155** decays by electron capture and emits gamma rays with energies ideal for high-resolution SPECT imaging, without the emission of beta particles that contribute to patient dose without imaging benefit.[1] Its 5.32-day half-life allows for imaging over several days, enabling detailed pharmacokinetic studies to track the biodistribution of a radiopharmaceutical.[1] This is a distinct advantage over shorter-lived isotopes, providing a more accurate picture of long-term drug accumulation in tumors and healthy organs.



Check Availability & Pricing

## **Experimental Protocols for Radionuclide Dosimetry**

Accurate dosimetry is paramount for the clinical translation of new radiopharmaceuticals. The following outlines a generalized experimental protocol for a clinical dosimetry study, applicable to radionuclides like <sup>155</sup>Tb.

- 1. Patient Selection and Preparation:
- Patients are enrolled based on specific inclusion and exclusion criteria relevant to the radiopharmaceutical under investigation.
- Informed consent is obtained from all participants.
- Patients are often required to be well-hydrated to promote the clearance of the radiopharmaceutical and reduce radiation dose to the bladder.[7]
- 2. Radiopharmaceutical Administration:
- The radiopharmaceutical (e.g., <sup>155</sup>Tb-labeled antibody or peptide) is administered intravenously.
- The exact activity administered to the patient is measured using a calibrated dose calibrator.
- 3. Imaging Data Acquisition:
- SPECT/CT or PET/CT Imaging: Patients undergo a series of whole-body scans at multiple time points post-injection (e.g., 2, 24, 48, and 168 hours).[8][9] The use of hybrid imaging, such as SPECT/CT, allows for the precise anatomical localization of radionuclide uptake.[10]
  [11]
- Image Reconstruction: Images are reconstructed using iterative algorithms that incorporate corrections for photon attenuation (using the CT data), scatter, and collimator-detector response.[12]
- 4. Biodistribution and Pharmacokinetic Analysis:
- Regions of interest (ROIs) are drawn around source organs (e.g., kidneys, liver, spleen) and tumors on the reconstructed images.



 The activity in each ROI is quantified at each time point to generate time-activity curves (TACs).

#### 5. Absorbed Dose Calculation:

- The TACs are integrated to determine the total number of radioactive disintegrations in each source organ.
- This data is then used as input for specialized software, such as OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling), which employs the Medical Internal Radiation Dose (MIRD) formalism to calculate the absorbed dose to target organs.[13]

### **Visualizing the Dosimetry Workflow**

The following diagram illustrates the key steps in a typical clinical dosimetry study for a novel radiopharmaceutical.





Click to download full resolution via product page

Caption: A generalized workflow for radiopharmaceutical dosimetry studies.



### Conclusion

**Terbium-155** holds immense promise as a diagnostic radionuclide, offering ideal characteristics for high-resolution SPECT imaging and accurate patient-specific dosimetry. Its role within the terbium theranostic family positions it as a key enabler of personalized medicine. While more clinical data is needed to fully characterize its dosimetric profile in humans, preclinical evidence and its physical properties strongly suggest it will be a valuable tool in the development of next-generation radiopharmaceuticals. Continued research and clinical trials are essential to unlock the full potential of <sup>155</sup>Tb in improving cancer diagnosis and treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative biodistribution and radiation dosimetry of 68Ga-DOTATOC and 68Ga-DOTATATE in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiation dosimetry for indium-111-pentetreotide PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Determination of Critical Organ Doses with 177Lu Prostate-specific Membrane Antigen Dosimetry in Metastatic Prostate Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 7. carcinoid.org [carcinoid.org]
- 8. Optimization of the radiation dosimetry protocol in Lutetium-177-PSMA therapy: toward clinical implementation | springermedizin.de [springermedizin.de]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Use of Integrated SPECT/CT Imaging for Tumor Dosimetry in I-131 Radioimmunotherapy: A Pilot Patient Study PMC [pmc.ncbi.nlm.nih.gov]
- 11. www-pub.iaea.org [www-pub.iaea.org]



- 12. xadxyylib.yuntsq.com [xadxyylib.yuntsq.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [A Comparative Dosimetry Analysis of Terbium-155 and Other Key Diagnostic Radionuclides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209105#dosimetry-comparison-of-terbium-155-and-other-diagnostic-radionuclides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com